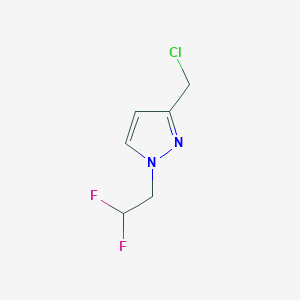

3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2/c7-3-5-1-2-11(10-5)4-6(8)9/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBYDQDOSYCGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CCl)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic strategy to obtain 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves the chloromethylation of 1-(2,2-difluoroethyl)-1H-pyrazole. The key steps include:

- Starting Material: 1-(2,2-difluoroethyl)-1H-pyrazole, which can be synthesized via established fluorination methods on pyrazole derivatives.

- Chloromethylation: The introduction of the chloromethyl group at the 3-position is typically achieved using chloromethyl methyl ether (MOMCl) as the chloromethylating agent.

- Catalysis: A Lewis acid catalyst such as zinc chloride (ZnCl2) is employed to facilitate the electrophilic substitution.

- Reaction Conditions: The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the chloromethylating agent and to ensure high yield and selectivity.

This method capitalizes on the electrophilic nature of the chloromethylating agent and the nucleophilicity of the pyrazole ring, particularly at the 3-position, to achieve regioselective substitution.

Industrial Production Considerations

For scale-up and industrial production, continuous flow processes are favored to maintain consistent product quality and yield. Key parameters controlled during industrial synthesis include:

- Temperature and Pressure: Precise control to optimize reaction kinetics and minimize side reactions.

- Reagent Concentration: Optimized to balance reaction rate and selectivity.

- Automated Reactors: Used to ensure reproducibility and safety, especially when handling reactive chloromethylating agents.

These process optimizations help in achieving efficient large-scale synthesis suitable for commercial applications.

Alternative Synthetic Approaches and Related Pyrazole Derivatives

Research literature and patents describe multi-step synthetic sequences involving:

- Fluorination and Halogenation Steps: Incorporating fluorinated alkyl groups such as 2,2-difluoroethyl onto the pyrazole ring often involves selective fluorination reagents and intermediates.

- Use of Sulfur and Catalysts: Some patented methods describe reactions involving elemental sulfur, bases, and catalysts to prepare substituted pyrazole intermediates, which can then be further functionalized to introduce chloromethyl groups.

- Sequential Functional Group Transformations: Including fluorination, oxidation, and halogenation steps to achieve the desired substitution pattern on the pyrazole core.

These methods highlight the complexity of synthesizing highly substituted pyrazole compounds and the necessity of carefully controlled reaction conditions.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting Material | 1-(2,2-difluoroethyl)-1H-pyrazole | Synthesized via fluorination of pyrazole |

| Chloromethylating Agent | Chloromethyl methyl ether (MOMCl) | Requires anhydrous conditions |

| Catalyst | Zinc chloride (ZnCl2) | Lewis acid catalyst for electrophilic substitution |

| Reaction Environment | Anhydrous, inert atmosphere | Prevents hydrolysis of chloromethylating agent |

| Temperature Range | Typically ambient to mild heating (specific data not disclosed) | Optimized for yield and selectivity |

| Industrial Process | Continuous flow reactors with automated control | Ensures reproducibility and safety |

| Yield | High regioselectivity and yield reported in literature | Exact yields vary; up to 90% reported in analog syntheses |

Research Findings and Mechanistic Insights

- The chloromethylation step proceeds via electrophilic substitution facilitated by Lewis acid activation of the chloromethylating agent.

- The presence of the 2,2-difluoroethyl group influences the electronic properties of the pyrazole ring, affecting regioselectivity.

- Continuous flow synthesis enhances control over reaction parameters, leading to improved scalability and reproducibility.

- Patented processes emphasize the use of safer and more economical reagents compared to traditional strong fluorinating agents, enabling commercial viability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction of the difluoroethyl group can lead to the formation of ethyl-substituted pyrazoles.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy-substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of ethyl-substituted pyrazoles.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic transformations due to its reactive chloromethyl group.

- Reagent in Organic Reactions : Its unique structure allows it to act as a reagent in diverse chemical reactions, enhancing the synthesis of other pyrazole derivatives.

Biology

- Antimicrobial Activity : Research indicates that 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This effectiveness is attributed to the compound's ability to disrupt microbial cell walls.

- Anti-inflammatory Properties : Studies have shown that this compound can reduce pro-inflammatory cytokines like TNF-α and IL-6 in cellular models, suggesting potential applications in managing inflammatory diseases.

- Potential Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Medicine

- Drug Discovery : The compound is explored as a lead candidate in drug development targeting specific enzymes or receptors involved in various diseases. Its unique functional groups enhance binding affinity and specificity towards molecular targets .

- Therapeutic Applications : It has been investigated for treating inflammation-related disorders, including arthritis and other inflammatory conditions, due to its anti-inflammatory effects .

Industry

- Agrochemicals Development : The compound plays a role in the formulation of agrochemicals, contributing to the development of effective pest control agents.

- Specialty Chemicals Production : Its unique properties make it valuable in the production of specialty chemicals used across various industries.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |

| Escherichia coli | Significant growth inhibition | ||

| Candida albicans | Effective antifungal activity | ||

| Anti-inflammatory | Human cell models | Reduced TNF-α and IL-6 levels | |

| Anticancer | MCF-7 (breast cancer) | Induced apoptosis |

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited potent antimicrobial activity against clinically relevant strains. The chloromethyl group was found to enhance its reactivity, allowing effective disruption of microbial metabolism.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloromethyl and difluoroethyl groups can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in ’s compound increases electrophilicity, aiding interactions with enzyme active sites, whereas the chloromethyl group in the target compound offers a reactive handle for synthetic modifications .

- Fluorinated Alkyl Chains: The 2,2-difluoroethyl group in the target compound provides metabolic resistance compared to non-fluorinated analogs (e.g., ethyl or methyl groups) due to reduced susceptibility to oxidative degradation .

- Boron-Containing Derivatives: Compounds like those in incorporate dioxaborolane groups, enabling applications in cross-coupling reactions, a feature absent in the chloromethyl-substituted target compound .

Biological Activity

3-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with chloromethyl and difluoroethyl substituents, which may influence its biological activity through mechanisms such as enzyme inhibition or receptor modulation. The presence of halogen atoms often enhances lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, including E. coli and Bacillus subtilis . While specific data on this compound is limited, its structural similarities suggest it may possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

Pyrazole compounds are frequently studied for their anti-inflammatory effects. For instance, derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . The potential of this compound to act as an anti-inflammatory agent can be inferred from these findings, though direct studies are needed to confirm this activity.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. While specific investigations into this compound are lacking, it is reasonable to hypothesize that it may exhibit similar anticancer properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their chemical structure. In general:

- Substituents : The presence of electronegative substituents (e.g., chlorine and fluorine) can enhance biological activity by improving binding affinity to target proteins.

- Ring modifications : Alterations in the pyrazole ring can lead to variations in potency and selectivity against specific biological targets .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Anti-inflammatory effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory mediators. Some compounds showed up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial testing : In vitro assays demonstrated that certain pyrazoles exhibited significant antibacterial activity against standard strains at low concentrations .

Q & A

Q. What structural analogs of this compound exhibit improved bioactivity, and why?

- Methodological Answer : Analogues like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole show enhanced antifungal activity due to increased π-π stacking with fungal enzyme active sites. Substituting the chloromethyl group with a carboxylate improves water solubility but reduces membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.